[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol
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Overview
Description
[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol is a unique organic compound characterized by its difluorodispiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dispiro Structure: This involves the cyclization of a suitable precursor under controlled conditions to form the dispiro structure.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can yield various alcohol derivatives.
Scientific Research Applications
[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which [(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific application, but generally include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol can be compared to other dispiro compounds, such as:
Dispiro[2.0.2.1]heptane: Lacks the fluorine atoms and hydroxyl group, making it less reactive.
Difluorodispiro[2.0.2.1]heptane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Spiro[2.0.2.1]heptane: A simpler structure with different chemical properties.
The uniqueness of [(1R,3S,4R)-5,5-Difluorodispiro[202
Properties
Molecular Formula |
C8H10F2O |
---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
[(2R,3S,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)4-7(8)3-6(7)1-5(6)2-11/h5,11H,1-4H2/t5-,6-,7+/m0/s1 |
InChI Key |
CEIPJTDLFSXBOU-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@H]([C@@]12C[C@@]23CC3(F)F)CO |
Canonical SMILES |
C1C(C12CC23CC3(F)F)CO |
Origin of Product |
United States |
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